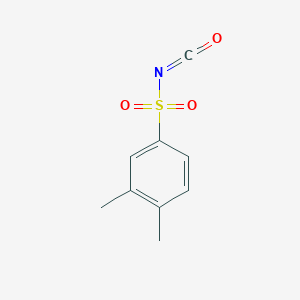

3,4-dimethylbenzene-1-sulfonyl isocyanate

Description

Properties

IUPAC Name |

3,4-dimethyl-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-7-3-4-9(5-8(7)2)14(12,13)10-6-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXVMOMJBMYCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N=C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 3,4 Dimethylbenzene 1 Sulfonyl Isocyanate

Electrophilic Nature of the Isocyanate Group in Sulfonyl Isocyanates

The isocyanate functional group (-N=C=O) is characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom. The reactivity of this group is significantly influenced by the substituent attached to the nitrogen. In sulfonyl isocyanates, the presence of a strongly electron-withdrawing sulfonyl group (–SO₂–) dramatically increases the electrophilic character of the isocyanate carbon atom. wikipedia.orgnih.gov This heightened electrophilicity makes the carbon atom highly susceptible to attack by nucleophiles. arxada.comrsc.org

The structure of a sulfonyl isocyanate, generally represented as R-SO₂-N=C=O, places the electron-withdrawing sulfonyl group directly adjacent to the isocyanate nitrogen. This arrangement pulls electron density away from the N=C=O system, rendering the central carbon atom electron-deficient and thus a prime target for nucleophilic attack. wikipedia.orgnih.gov Aryl sulfonyl isocyanates, such as 3,4-dimethylbenzene-1-sulfonyl isocyanate, are important electrophilic reagents used in the synthesis of various organic compounds. rsc.org

Nucleophilic Addition Reactions

The primary mode of reaction for 3,4-dimethylbenzene-1-sulfonyl isocyanate involves the nucleophilic addition to the central carbon of the isocyanate group. A wide variety of nucleophiles can participate in this reaction, leading to a diverse array of functionalized products.

Reactions with Amines leading to Urea (B33335) and Sulfonamide Derivatives

Sulfonyl isocyanates readily react with primary and secondary amines in a nucleophilic addition reaction to form N-sulfonylureas. researchgate.net This reaction proceeds through the attack of the amine's nucleophilic nitrogen atom on the electrophilic carbonyl carbon of the isocyanate. The initial addition is followed by a proton transfer, resulting in the stable sulfonylurea product. These compounds incorporate both a urea and a sulfonamide functional group.

The general reaction is as follows: R-SO₂-NCO + R'R''NH → R-SO₂-NH-C(O)-NR'R''

This type of reaction is a cornerstone in the synthesis of sulfonylureas, a class of compounds with significant applications in medicinal chemistry and agrochemicals. researchgate.net

Table 1: Nucleophilic Addition of 3,4-Dimethylbenzene-1-sulfonyl Isocyanate with Amines

| Reactant 1 | Reactant 2 (Amine) | Product Class |

| 3,4-Dimethylbenzene-1-sulfonyl isocyanate | Primary Amine (R'NH₂) | N-Sulfonylurea |

| 3,4-Dimethylbenzene-1-sulfonyl isocyanate | Secondary Amine (R'R''NH) | N,N-Disubstituted N'-Sulfonylurea |

Reactions with Alcohols and Thiols yielding Urethanes and Thiourethanes

In a similar fashion to amines, alcohols and thiols act as nucleophiles, attacking the isocyanate carbon. The reaction with alcohols yields N-sulfonylurethanes, also known as N-sulfonylcarbamates. researchgate.net The oxygen atom of the alcohol's hydroxyl group initiates the nucleophilic attack.

Reaction with Alcohols: R-SO₂-NCO + R'-OH → R-SO₂-NH-C(O)-OR'

When thiols are used as the nucleophile, the sulfur atom attacks the isocyanate, leading to the formation of N-sulfonylthiourethanes (or N-sulfonylthiocarbamates). These reactions are efficient methods for creating these respective functional groups. beilstein-journals.orgnih.gov

Reaction with Thiols: R-SO₂-NCO + R'-SH → R-SO₂-NH-C(O)-SR'

Table 2: Nucleophilic Addition with Alcohols and Thiols

| Nucleophile | Product Class |

| Alcohol (R'-OH) | N-Sulfonylurethane (Carbamate) |

| Thiol (R'-SH) | N-Sulfonylthiourethane (Thiocarbamate) |

Reactions with Organometallic Reagents, e.g., Grignard Additions for Amide Formation

Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that can add to the carbonyl carbon of sulfonyl isocyanates. The initial addition of the Grignard reagent forms a magnesium salt intermediate. Subsequent acidic workup (hydrolysis) of this intermediate leads to the formation of a sulfonamide. This transformation provides a synthetic route to N-acylsulfonamides.

Cycloaddition Reactions

Beyond simple additions, the isocyanate group in sulfonyl isocyanates can participate in cycloaddition reactions, where the N=C double bond is directly involved in ring formation.

[2+2] Cycloadditions

Sulfonyl isocyanates, particularly the highly reactive chlorosulfonyl isocyanate (CSI), are known to undergo [2+2] cycloaddition reactions with alkenes. wikipedia.orgresearchtrends.net This reaction forms a four-membered ring, specifically an N-sulfonyl-β-lactam (azetidin-2-one). The reaction mechanism can vary depending on the electronic nature of the alkene. Electron-rich alkenes often react via a stepwise process involving a zwitterionic or diradical intermediate, while electron-deficient alkenes may react through a concerted pathway. researchtrends.net

The resulting N-sulfonyl-β-lactam can be a valuable synthetic intermediate. For instance, the sulfonyl group can often be removed under reductive conditions to yield the parent β-lactam, a core structural motif in many important antibiotics. researchtrends.net

Table 3: Summary of Reactions

| Reaction Type | Reactant | Product |

| Nucleophilic Addition | Amine | N-Sulfonylurea |

| Nucleophilic Addition | Alcohol | N-Sulfonylurethane |

| Nucleophilic Addition | Thiol | N-Sulfonylthiourethane |

| [2+2] Cycloaddition | Alkene | N-Sulfonyl-β-lactam |

[3+2] Cycloadditions with Diverse Dipolarophiles

The reactivity of sulfonyl isocyanates, including 3,4-dimethylbenzene-1-sulfonyl isocyanate, in [3+2] cycloaddition reactions is a subject of interest for the synthesis of five-membered heterocycles. These reactions often involve the isocyanate group acting as a two-atom component. While specific studies detailing the [3+2] cycloadditions of 3,4-dimethylbenzene-1-sulfonyl isocyanate with a wide array of dipolarophiles are not extensively documented in readily available literature, the general reactivity of sulfonyl isocyanates suggests their participation in such transformations.

A formal [3+2] cycloaddition has been reported involving sulfonyl isocyanates and metal-carbenes derived from 1-sulfonyl-1,2,3-triazoles. nih.gov This reaction, catalyzed by Rh(II), leads to the formation of imidazolones. nih.gov The proposed mechanism involves the generation of a reactive azavinyl metal-carbene intermediate from the triazole, which then undergoes a cycloaddition with the isocyanate. nih.gov Although this example showcases the participation of a sulfonyl isocyanate in a formal [3+2] cycloaddition, it's important to note that the isocyanate itself is not the dipolarophile but rather the reaction partner for the metal-carbene. nih.gov

Further research has explored the formal [3+2] cycloaddition of heterocumulenes, such as isocyanates, with metal-carbenes generated from diazo compounds, although these have not been extensively studied. nih.gov Some reports indicate that isocyanates can be incompetent reaction partners for Rh(II)-carbenes generated from diazoesters and diazoketones, often resulting in only moderate yields of the corresponding heterocyclic products. nih.gov

The following table summarizes the types of dipolarophiles that could potentially undergo [3+2] cycloaddition reactions with sulfonyl isocyanates based on general cycloaddition principles.

| Dipolarophile Class | Potential Heterocyclic Product | Notes |

| Azides | Triazolinones | This reaction would involve the isocyanate acting as the dienophile. |

| Nitrile Oxides | Oxadiazolinones | A classic 1,3-dipolar cycloaddition pathway. |

| Diazoalkanes | Triazolidinones | The diazoalkane would act as the 1,3-dipole. |

It is important to emphasize that while these reactions are theoretically plausible, specific examples and detailed research findings for 3,4-dimethylbenzene-1-sulfonyl isocyanate in these roles are not prominently featured in the reviewed literature.

Other Cycloaddition Pathways for Heterocycle Formation

Beyond [3+2] cycloadditions, sulfonyl isocyanates are versatile reagents in other cycloaddition pathways for the synthesis of various heterocyclic systems. The high reactivity of the isocyanate group, enhanced by the electron-withdrawing sulfonyl group, makes it a suitable partner in cycloadditions with a range of unsaturated compounds. beilstein-journals.org

One notable example is the [5+2] cycloaddition reaction of sulfonyl isocyanates with 2-vinylaziridines. This reaction proceeds under mild conditions and provides a straightforward method for the synthesis of seven-membered cyclic ureas in high yields. nih.gov A significant solvent effect has been observed, with the preferential formation of the seven-membered ring occurring in dichloromethane (B109758) (CH₂Cl₂). nih.gov

Chlorosulfonyl isocyanate (CSI), a related and highly reactive sulfonyl isocyanate, demonstrates a broad scope in cycloaddition reactions. beilstein-journals.orgorgsyn.org It reacts with olefins to yield N-chlorosulfonyl-β-lactams or unsaturated N-chlorosulfonyl amides. beilstein-journals.orgorgsyn.org These reactions are valuable for the synthesis of β-lactams, which are important structural motifs in various biologically active compounds. orgsyn.org CSI also participates in cycloadditions with 1,3-dienes, cycloheptatriene, and acetylenes. orgsyn.org Furthermore, it can react with aldehydes, such as benzaldehyde, to form imine-N-sulfonyl chlorides, which can then undergo cycloaddition with ketenes to produce β-lactams after removal of the sulfonyl chloride group. orgsyn.org

While these examples primarily feature chlorosulfonyl isocyanate, the underlying reactivity principles are applicable to other sulfonyl isocyanates like 3,4-dimethylbenzene-1-sulfonyl isocyanate, suggesting its potential in similar cycloaddition reactions for the formation of diverse heterocyclic structures.

The following table outlines various cycloaddition pathways involving sulfonyl isocyanates and the resulting heterocyclic products.

| Cycloaddition Type | Reactant Partner | Heterocyclic Product |

| [5+2] | 2-Vinylaziridines | Seven-membered cyclic ureas nih.gov |

| [2+2] | Olefins | β-Lactam-N-sulfonyl chlorides orgsyn.org |

| [4+2] | 1,3-Dienes | Six-membered heterocycles |

| Formal [3+2] | Metal-carbenes | Imidazolones nih.gov |

Multicomponent Reactions (MCRs) Involving Sulfonyl Isocyanates

Multicomponent reactions (MCRs) are highly efficient one-pot transformations where three or more reactants combine to form a single product, incorporating most, if not all, of the starting materials. rsc.orgsemanticscholar.org Isocyanates, due to their reactivity, are valuable building blocks in MCRs for the synthesis of complex molecules and diverse compound libraries. rsc.orgbohrium.com

Development and Scope of 3-Component Reactions

Three-component reactions (3-CRs) involving sulfonyl isocyanates have been developed to access a variety of heterocyclic structures. For instance, a 3-MCR has been reported that involves sulfonyl isocyanates, dialkyl acetylenedicarboxylates, and a secondary amine like diethyl amine or morpholine. rsc.orgsemanticscholar.org This methodology is notable as it does not require the use of phosphines or any catalyst and produces excellent yields, often exceeding 90%. rsc.orgsemanticscholar.org

Another example involves the combination of 1,4-diphenylbut-2-yne-1,4-dione and an arylsulfonyl isocyanate to form 1,5-dihydro-5-hydroxy-2H-pyrrol-2-one derivatives. rsc.orgsemanticscholar.org This method is characterized by its straightforward protocol, mild reaction conditions, and rapid reaction times. rsc.org

The table below provides examples of 3-component reactions involving sulfonyl isocyanates.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |

| Sulfonyl Isocyanate | Dialkyl Acetylenedicarboxylate | Diethyl Amine/Morpholine | Substituted Pyrroles rsc.orgsemanticscholar.org |

| Arylsulfonyl Isocyanate | 1,4-Diphenylbut-2-yne-1,4-dione | - | 1,5-Dihydro-5-hydroxy-2H-pyrrol-2-ones rsc.orgsemanticscholar.org |

| Aldehyde | Isocyanate | Hydrazine | Indazole-carboxamides rsc.org |

Exploration of 4-Component and Higher-Order Reactions

The versatility of isocyanates extends to their use in four-component reactions (4-CRs) and higher-order MCRs. These reactions allow for the rapid construction of even more complex molecular architectures. rsc.org

A palladium-catalyzed four-component reaction has been developed for the synthesis of sulfonylureas. This reaction combines sulfonyl azides with carbon monoxide to generate an isocyanate intermediate in situ. rsc.org This intermediate then reacts with a primary or secondary amine. rsc.org This methodology has a broad scope, with 37 compounds synthesized in yields often higher than 90%, and has been applied to the gram-scale synthesis of the antidiabetic drug Glibenclamide. rsc.org

Strategies also exist to combine multiple known MCRs to achieve higher-order reactions involving six or more reactants. rsc.org A widely applied example is the Ugi-deprotection–cyclization strategy, which has been instrumental in the construction of diverse heterocyclic and drug-like compounds. rsc.org

Catalytic Strategies in Isocyanate-Based MCRs

Catalysis plays a crucial role in expanding the scope and efficiency of isocyanate-based MCRs. Various catalytic strategies have been employed to facilitate these complex transformations.

For instance, palladium catalysis has been successfully used in the four-component synthesis of sulfonylureas mentioned previously. rsc.org In other MCRs, iron catalysis has been utilized for [4+2] annulation reactions between 2-aminoacetophenone (B1585202) and an isocyanate, leading to the formation of spiroquinazolinones and quinolinureas. semanticscholar.org

The development of catalytic, enantioselective MCRs is a significant area of research. Chiral catalysts, such as chiral N,N'-dioxide/Mg(II) complexes, have been employed in isocyanide-based MCRs to achieve high enantioselectivity. bohrium.com While not directly involving sulfonyl isocyanates, these advancements highlight the potential for developing asymmetric catalytic MCRs with this class of reagents.

The table below summarizes some catalytic strategies used in isocyanate-based MCRs.

| MCR Type | Catalyst | Reactants | Product Type |

| 4-CR | Palladium | Sulfonyl Azide, Carbon Monoxide, Amine | Sulfonylureas rsc.org |

| 3-CR | Iron | 2-Aminoacetophenone, Isocyanate | Spiroquinazolinones, Quinolinureas semanticscholar.org |

| MCR | Chiral N,N'-dioxide/Mg(II) | Isocyanide, other components | Enantioselective products bohrium.com |

Derivatives and Polymeric Materials Incorporating 3,4 Dimethylbenzene 1 Sulfonyl Isocyanate Moieties

Synthesis of Functionalized Monomers and Oligomers

The isocyanate group of 3,4-dimethylbenzene-1-sulfonyl isocyanate is a highly reactive electrophilic site, making it amenable to reactions with a variety of nucleophiles. This reactivity is harnessed to create a range of functionalized small molecules.

Sulfonylated Heterocyclic Compounds, e.g., N-sulfonyl benzoazoles and indazoles

While the direct reaction of 3,4-dimethylbenzene-1-sulfonyl isocyanate with benzoazoles and indazoles is not extensively documented in readily available literature, the synthesis of N-sulfonylated indazoles has been achieved using alternative sulfonyl sources. For instance, indazole-based sulfonamides can be synthesized by reacting the sodium salt of an indazole derivative with a sulfonyl chloride. A specific example is the synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole from 5-nitroindazole and 2-chloro-5-methoxybenzene-1-sulfonyl chloride mdpi.com. This suggests a plausible, though not explicitly reported, pathway where the N-H bond of a benzoazole or indazole could nucleophilically attack the isocyanate carbon of 3,4-dimethylbenzene-1-sulfonyl isocyanate, leading to the corresponding N-sulfonylated heterocyclic compound.

Another related synthesis involves the rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with isocyanates to produce imidazolones nih.gov. This reaction demonstrates the utility of sulfonyl-activated compounds in the synthesis of complex heterocycles.

Amide and Urea-Based Derivatives from Isocyanate Reactivity

The reaction of isocyanates with amines is a well-established and efficient method for the formation of urea (B33335) derivatives wikipedia.org. This reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. The synthesis of unsymmetrical ureas is readily achieved by condensing an isocyanate with a primary or secondary amine wikipedia.org.

In the context of 3,4-dimethylbenzene-1-sulfonyl isocyanate, reaction with a primary amine (R-NH₂) would yield an N-(3,4-dimethylphenyl)sulfonyl-N'-alkyl/aryl urea. Similarly, reaction with a secondary amine (R₂NH) would result in an N-(3,4-dimethylphenyl)sulfonyl-N',N'-dialkyl/diaryl urea. While specific examples with 3,4-dimethylbenzene-1-sulfonyl isocyanate are not prevalent in the searched literature, the synthesis of various aryl urea derivatives from aryl amines and aryl isocyanates is a common practice in medicinal chemistry and materials science asianpubs.org. The general reaction scheme is as follows:

Reaction with Primary Amines: 3,4-(CH₃)₂C₆H₃SO₂NCO + RNH₂ → 3,4-(CH₃)₂C₆H₃SO₂NHCONHR

Reaction with Secondary Amines: 3,4-(CH₃)₂C₆H₃SO₂NCO + R₂NH → 3,4-(CH₃)₂C₆H₃SO₂NHCONR₂

A study on the synthesis of aryl urea derivatives provides spectral data for 3,4-dimethylphenyl isocyanate and its corresponding urea product, which can serve as a reference for the analogous sulfonylated compound asianpubs.org.

| Reactant 1 | Reactant 2 | Product | Reference |

| 3,4-Dimethylphenyl isocyanate | 4-Aminophenoxy-N-methylpyridine-2-carboxamide | 4-[4-[[(3,4-dimethylphenyl)amino]carbonyl]amino]phenoxy]-N-methylpyridine-2-carboxamide | asianpubs.org |

Polymerization Chemistry

The bifunctional nature of monomers derived from or incorporating the 3,4-dimethylbenzene-1-sulfonyl isocyanate moiety allows for their use in various polymerization techniques to create novel polymeric materials with potentially desirable thermal and mechanical properties.

Step-Growth Polymerizations, e.g., Formation of Poly(sulfonamide urethane)s

Poly(sulfonamide urethane)s can be synthesized through the step-growth polymerization of a bis(sulfonyl isocyanate) with a diol. The reaction involves the formation of urethane linkages between the isocyanate groups and the hydroxyl groups. While specific examples utilizing a di-functionalized monomer derived from 3,4-dimethylbenzene-1-sulfonyl isocyanate are not detailed in the available search results, the synthesis of polyurethanes from isocyanate-terminated prepolymers and diols is a well-established industrial process researchgate.net.

A relevant study describes the synthesis of a series of biodegradable segmented poly(ester-urethane)s via solution polymerization of poly(butylene succinate), a mesogenic diol, and hexamethylene diisocyanate researchgate.net. This highlights the general methodology applicable to the synthesis of polyurethanes.

Applications in Multicomponent Polymerization (MCP)

Multicomponent polymerizations (MCPs) have emerged as powerful tools for the synthesis of complex polymers from three or more different monomers in a single step researchgate.net. Sulfonyl isocyanates have been utilized in such reactions. For example, a diversified synthesis of poly(sulfonyl isourea)s has been achieved through the multicomponent polymerization of isocyanides, sulfonyl azides, and alcohols/phenols researchgate.net.

Another study reports on the synthesis of functional polymers through the polymerization of aryl iodides and internal diynes, where a monomer stoichiometry imbalance was promoted. This research produced multisubstituted polynaphthalenes, and it is plausible that a monomer containing the 3,4-dimethylbenzene-1-sulfonyl moiety could be incorporated into such a polymerization scheme researchgate.net.

Incorporation into Polyimides and Poly(thiourea-sulfone-imide)s

Polyimides are a class of high-performance polymers known for their excellent thermal stability and mechanical properties. They are typically synthesized from the reaction of a dianhydride and a diamine researchgate.net. The incorporation of a sulfonyl isocyanate moiety into a polyimide backbone could potentially be achieved by using a diamine or dianhydride monomer functionalized with a sulfonyl group. While direct polymerization of a sulfonyl isocyanate into a polyimide is not a standard method, isocyanate-based polyimide foams have been synthesized from poly((phenyl isocyanate)-co-formaldehyde) and pyromellitic dianhydride researchgate.net. This indicates that isocyanate chemistry can be integrated into polyimide synthesis.

The synthesis of novel flame-retardant poly(thiourea-sulfone-imide)s has been reported researchgate.nettubitak.gov.tr. These polymers were prepared from a novel diamine monomer, 1,1'-(sulfonylbis(4,1-phenylene))bis(thiourea), and various aromatic dianhydrides researchgate.nettubitak.gov.tr. This synthetic route does not involve a sulfonyl isocyanate directly but demonstrates the incorporation of both sulfone and thiourea linkages into a polyimide backbone, resulting in polymers with high thermal stability and flame retardancy researchgate.nettubitak.gov.tr.

| Polymer Class | Monomers | Key Features of Resulting Polymer | Reference(s) |

| Poly(thiourea-sulfone-imide)s | 1,1'-(sulfonylbis(4,1-phenylene))bis(thiourea), Aromatic dianhydrides | High thermal stability (T₁₀% weight loss: 478-526 °C), Flame retardant (LOI: 50-56), Good solubility in polar aprotic solvents | researchgate.nettubitak.gov.tr |

| Isocyanate-based Polyimide Foam | Poly((phenyl isocyanate)-co-formaldehyde), Pyromellitic dianhydride, MWCNTs | Improved mechanical properties and flame retardancy with MWCNT addition | researchgate.net |

Potential in the Synthesis of Poly(ionic liquid)s incorporating sulfonyl groups

Poly(ionic liquid)s (PILs) are a class of polymers that feature an ionic liquid species in each repeating unit, combining the unique properties of ionic liquids (ILs) with the processability and durability of macromolecular architectures. researchgate.net The incorporation of sulfonyl groups into PILs is an area of growing interest due to the potential for enhanced thermal stability and specific interactions. researchgate.net The 3,4-dimethylbenzene-1-sulfonyl isocyanate moiety presents a versatile platform for synthesizing such advanced materials.

The primary route to integrating the 3,4-dimethylbenzene-1-sulfonyl isocyanate structure into a polymer backbone suitable for PILs is through polyurethane chemistry. Polyurethanes are typically formed by the reaction of a diisocyanate with a diol. nih.gov In this context, specialized ionic liquid diols can be employed as monomers. These diols, when reacted with a diisocyanate, incorporate the ionic liquid cation directly into the polymer chain, forming a cationic polyurethane-based PIL. researchgate.netmdpi.com

While 3,4-dimethylbenzene-1-sulfonyl isocyanate is a mono-isocyanate, its principles can be extended to the synthesis of PILs through its conversion into a polymerizable monomer or initiator. For instance, it can be reacted with a hydroxyl-functionalized ionic liquid monomer. The highly reactive isocyanate group (-N=C=O) readily forms a urethane linkage with the hydroxyl group of the IL monomer. This reaction yields a new monomer that contains both the sulfonyl group and the ionic liquid moiety, which can then be polymerized to form a PIL.

The synthesis strategy can be summarized as follows:

Functionalization of an IL Monomer: An ionic liquid containing a reactive group, such as a hydroxyl group (e.g., a cholinium-based IL), is reacted with 3,4-dimethylbenzene-1-sulfonyl isocyanate.

Polymerization: The resulting sulfonyl-urethane-functionalized IL monomer is then polymerized, often with other comonomers, to create the final poly(ionic liquid).

The presence of the aromatic sulfonyl group, contributed by the 3,4-dimethylbenzene-1-sulfonyl moiety, is anticipated to enhance the thermal stability of the resulting PIL. researchgate.net Furthermore, the sulfonyl group's electronic properties can influence the charge delocalization and acidity of the polymer, which may be beneficial for applications such as gas separation membranes or specialized electrolytes. researchgate.net

The table below illustrates the potential effect of incorporating sulfonyl-containing anions on the thermal properties of ionic liquids, which can be extrapolated to the expected enhancements in PILs.

| Ionic Liquid Cation | Anion | Decomposition Temperature (Tonset) |

| 1-Allyl-3-methylimidazolium | Methylsulfate | 208.08 °C |

| 1-Allyl-3-methylimidazolium | Methanesulfonate | 291.60 °C |

| 1-Allyl-3-methylimidazolium | Triflate (Trifluoromethanesulfonate) | 390.48 °C |

| 1-Allyl-3-methylimidazolium | Tosylate (p-Toluenesulfonate) | 330.50 °C |

| This interactive table is based on data for ionic liquids with sulfonate-based anions, highlighting the high thermal stability imparted by sulfonyl-containing groups. mdpi.com |

Macromolecular Architectures and Functional Polymer Design

Controlled Synthesis of Linear and Branched Polymer Structures

The precise control over macromolecular architecture, including linearity and branching, is crucial for tailoring the physical and mechanical properties of polymers. quora.commdpi.com Sulfonyl isocyanates, such as 3,4-dimethylbenzene-1-sulfonyl isocyanate, are related to compounds that can serve as key components in controlled polymerization techniques. For instance, chlorosulfonyl isocyanate (CSI) has been demonstrated as an effective initiator for Atom Transfer Radical Polymerization (ATRP). google.com This provides a powerful method for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures like linear, branched, star, and comb polymers. google.com

The isocyanate group of a sulfonyl isocyanate is highly reactive towards nucleophiles like alcohols, amines, and thiols. google.com This reactivity can be harnessed to create custom ATRP initiators. By reacting 3,4-dimethylbenzene-1-sulfonyl isocyanate with a molecule containing both a hydroxyl group and an ATRP-initiating site (e.g., a halide), a functional initiator can be synthesized. The resulting molecule can then initiate the polymerization of various vinyl monomers to produce well-defined polymers where the 3,4-dimethylbenzene-1-sulfonyl urethane group is located at one end of the polymer chain.

Synthesis of Linear Polymers: A monofunctional initiator derived from 3,4-dimethylbenzene-1-sulfonyl isocyanate can be used to grow a single polymer chain, resulting in a linear polymer. quora.com The process involves reacting the isocyanate with a hydroxyl-containing ATRP initiator. This initiator is then used in an ATRP reaction with a chosen monomer to yield a linear polymer with the sulfonyl moiety at the terminus.

The table below compares key characteristics of linear and branched polymer structures.

| Property | Linear Polymers | Branched Polymers |

| Structure | Single continuous chain of repeat units. quora.com | Main chain with one or more side chains. quora.com |

| Packing | Can pack closely, leading to higher density. quora.com | Less efficient packing due to side chains. |

| Intermolecular Forces | Stronger due to closer packing. | Weaker due to steric hindrance from branches. |

| Tensile Strength | Generally higher. quora.com | Generally lower. |

| Melt Viscosity | Lower for a given molecular weight. | Higher due to increased chain entanglements. mdpi.com |

| This interactive table summarizes the general differences in properties between linear and branched polymer architectures. |

Copolymerization Strategies for Tunable Material Properties

Copolymerization, the process of polymerizing two or more different types of monomers, is a versatile strategy for engineering materials with specific, tunable properties. By incorporating 3,4-dimethylbenzene-1-sulfonyl isocyanate as a comonomer or a post-polymerization modification agent, a wide range of material characteristics can be finely adjusted.

The dual functionality of the 3,4-dimethylbenzene-1-sulfonyl isocyanate molecule—the reactive isocyanate group and the stable sulfonyl group—makes it a valuable component in copolymer design.

Strategies for Incorporation:

Grafting onto a Polymer Backbone: The highly reactive isocyanate group can be used to graft the 3,4-dimethylbenzene-1-sulfonyl moiety onto an existing polymer that has reactive functional groups (e.g., hydroxyl or amine groups). For example, 3-isopropenyl-α,α′-dimethylbenzene isocyanate (TMI), a related isocyanate-containing monomer, has been successfully grafted onto polypropylene backbones. researchgate.net This post-polymerization modification introduces new functionalities that can alter the polymer's surface properties, adhesion, and thermal stability.

Use as a Reactive Comonomer: While the sulfonyl isocyanate itself is not a typical vinyl monomer, it can be pre-reacted with a functional monomer (e.g., a hydroxyl-containing acrylate) to form a new, polymerizable monomer. This new monomer, carrying the sulfonyl urethane side group, can then be copolymerized with other standard monomers (e.g., styrene, methyl methacrylate) via techniques like radical polymerization.

Tunable Properties:

Thermal Stability: The incorporation of aromatic sulfonyl groups is known to enhance the thermal stability of polymers. researchgate.net Copolymerizing with a monomer derived from 3,4-dimethylbenzene-1-sulfonyl isocyanate can increase the degradation temperature of the final material.

Adhesion and Compatibility: The polar sulfonyl and urethane groups can improve adhesion to various substrates and enhance the compatibility in polymer blends. mdpi.comrsc.org For instance, copolymers containing sulfonyl azide groups have been used to functionalize inert fibers like Kevlar®, demonstrating the strong interaction imparted by sulfonyl moieties. researchgate.net

Mechanical Properties: The rigid aromatic structure of the 3,4-dimethylbenzene group and the potential for hydrogen bonding via the urethane linkage can increase the stiffness and tensile strength of the resulting copolymer. The choice of isocyanate structure is known to significantly affect the mechanical properties and network rearrangement kinetics in cross-linked polyurethanes.

The following table outlines how different copolymerization parameters can be adjusted to tune the final material properties.

| Parameter | Method of Tuning | Resulting Property Change |

| Comonomer Ratio | Adjusting the feed ratio of the sulfonyl-containing monomer to the comonomer. | Varies properties like glass transition temperature (Tg), stiffness, and polarity. |

| Monomer Selection | Choosing comonomers with different functionalities (e.g., hydrophilic vs. hydrophobic). | Controls solubility, water resistance, and chemical reactivity. |

| Polymer Architecture | Using controlled polymerization to create block, random, or gradient copolymers. | Affects phase separation, morphology, and mechanical performance. semanticscholar.org |

| This interactive table illustrates how copolymerization strategies can be employed to systematically tune the properties of polymers incorporating the 3,4-dimethylbenzene-1-sulfonyl isocyanate moiety. |

Computational and Theoretical Studies of 3,4 Dimethylbenzene 1 Sulfonyl Isocyanate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 3,4-dimethylbenzene-1-sulfonyl isocyanate. These methods provide detailed insights into the molecule's electronic landscape and conformational preferences.

The electronic structure of arylsulfonyl isocyanates is complex, governed by the interplay of the aromatic ring, the highly oxidized sulfur center, and the reactive isocyanate group. Computational studies on analogous sulfonyl-containing molecules have overturned classical bonding models that invoked d-orbital participation at the sulfur atom. researchgate.netacs.org

Modern analyses, such as Natural Bond Orbital (NBO) theory, describe the bonding in the sulfonyl group as a network of highly polarized covalent bonds (S⁺-O⁻) augmented by significant hyperconjugative interactions. researchgate.net These interactions involve the donation of electron density from the lone pairs of the oxygen atoms into the antibonding orbitals (σ*) of adjacent S-C and S-N bonds, a phenomenon known as reciprocal hyperconjugation. acs.org This model accurately accounts for the short, strong S-O bonds without requiring octet expansion on the sulfur atom.

The isocyanate group (-N=C=O) is a nearly linear, electron-withdrawing moiety. The central carbon atom is highly electrophilic due to the resonance donation from nitrogen and the strong inductive effect of the two adjacent electronegative atoms (N and O). This electrophilicity is the primary driver of the compound's reactivity towards nucleophiles. NBO analysis typically reveals a significant positive partial charge on the isocyanate carbon and the sulfur atom, making them susceptible to nucleophilic attack.

Table 6.1: Representative Calculated NBO Atomic Charges for an Arylsulfonyl Isocyanate Analog

| Atom | Calculated Partial Charge (a.u.) |

| S | +1.55 |

| O (sulfonyl) | -0.85 |

| N (isocyanate) | -0.40 |

| C (isocyanate) | +0.65 |

| O (isocyanate) | -0.35 |

Data is representative for arylsulfonyl isocyanates, calculated at the B3LYP/6-311G(d,p) level of theory. Actual values for 3,4-dimethylbenzene-1-sulfonyl isocyanate may vary slightly.

The molecular geometry of 3,4-dimethylbenzene-1-sulfonyl isocyanate is defined by the rotational freedom around the C(aryl)-S and S-N single bonds. Computational conformational analysis is used to identify the stable isomers (conformers) and the energy barriers that separate them. nih.govnih.gov

Calculations on related aromatic sulfonamides suggest that the molecule does not adopt a fully planar structure. nih.gov The lowest energy conformation typically arises from a balance between steric repulsion and electronic stabilization. The orientation of the sulfonyl group relative to the dimethylphenyl ring and the orientation of the isocyanate group relative to the S-C bond are critical. The potential energy surface is scanned by systematically rotating key dihedral angles to locate energy minima.

For arylsulfonyl compounds, conformations where the S=O bonds are staggered relative to the substituents are generally favored. The geometry around the sulfur atom is approximately tetrahedral. The S-N-C-O chain of the isocyanate group itself prefers a near-linear arrangement but can exhibit slight bending.

Table 6.2: Key Calculated Geometrical Parameters for a Representative Arylsulfonyl Isocyanate Conformer

| Parameter | Value |

| Bond Lengths (Å) | |

| S=O | ~1.43 |

| C(aryl)-S | ~1.77 |

| S-N | ~1.68 |

| N=C | ~1.21 |

| C=O | ~1.17 |

| Bond Angles (°) | |

| O-S-O | ~120.0 |

| C(aryl)-S-N | ~105.0 |

| S-N-C | ~125.0 |

| N-C-O | ~175.0 |

| Dihedral Angles (°) | |

| C-C-S-N | ~90.0 (gauche) |

Values are typical for arylsulfonyl isocyanates based on DFT calculations and represent a stable, non-planar conformation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for mapping the detailed mechanisms of reactions involving 3,4-dimethylbenzene-1-sulfonyl isocyanate. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction pathway can be constructed.

The reaction of 3,4-dimethylbenzene-1-sulfonyl isocyanate with nucleophiles (e.g., alcohols, amines) is a cornerstone of its chemistry. Computational studies focus on locating the transition state (TS) for the nucleophilic attack on the electrophilic isocyanate carbon. academie-sciences.fr These calculations reveal that the nucleophile approaches the N=C=O plane at a specific angle, often referred to as the Bürgi-Dunitz trajectory, rather than in a perpendicular fashion. academie-sciences.fr

The geometry of the transition state provides insight into the reaction mechanism. For example, the degree of bond formation (Nu--C) and bond breaking (C=N) in the TS can indicate whether the reaction is concerted or stepwise. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.

Sulfonyl isocyanates are known to participate in cycloaddition reactions, particularly [2+2] cycloadditions with alkenes to form β-lactams. researchgate.net Computational modeling has been crucial in understanding the complex mechanisms of these reactions. DFT calculations have shown that the pathway can be either a concerted, one-step process or a stepwise process involving a zwitterionic or diradical intermediate. researchgate.netwestmont.edu

The preferred pathway is highly dependent on the electronic properties of the reacting alkene.

Concerted Pathway: Electron-deficient alkenes often react through a concerted, albeit asynchronous, transition state.

Stepwise Pathway: Electron-rich alkenes can react via a stepwise mechanism initiated by a single electron transfer (SET) from the alkene to the isocyanate, forming a diradical intermediate that subsequently cyclizes. westmont.edu

Computational studies can distinguish between these pathways by locating the relevant transition states and intermediates and comparing their relative energies. For an intramolecular cycloaddition of an olefinic sulfonyl isocyanate, DFT calculations showed the reaction to be endergonic, explaining why it was not observed experimentally. researchgate.net

Table 6.3: Comparison of Calculated Activation Barriers for Cycloaddition Pathways

| Reaction Pathway | Intermediate/Transition State | Typical Calculated Activation Energy (kcal/mol) |

| Concerted [2+2] | Single Asynchronous TS | 15 - 25 |

| Stepwise [2+2] | Diradical or Zwitterionic Int. | 10 - 20 (for initial step) |

Values are representative for reactions between sulfonyl isocyanates and alkenes and depend heavily on the specific substrates and computational level.

Computational chemistry offers predictive power for the reactivity and selectivity of 3,4-dimethylbenzene-1-sulfonyl isocyanate in various transformations. Frontier Molecular Orbital (FMO) theory is a key tool in this context.

The reactivity is often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanate. The energy of the LUMO and the magnitude of its orbital coefficient on the isocyanate carbon can be used as descriptors of electrophilicity. A lower LUMO energy indicates higher reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For 3,4-dimethylbenzene-1-sulfonyl isocyanate, the MEP map would show a strong positive potential (electrophilic region) around the isocyanate carbon, confirming it as the most likely site for nucleophilic attack. In reactions with unsymmetrical reagents, comparing the energies of transition states leading to different regioisomers or stereoisomers allows for the prediction of the major product, thus explaining the selectivity of the transformation.

Molecular Dynamics Simulations to Understand Reactive Behavior

Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecules over time. For a reactive species like 3,4-dimethylbenzene-1-sulfonyl isocyanate, MD simulations, particularly reactive MD (RMD) simulations, can elucidate complex reaction mechanisms at an atomic level. mdpi.com These simulations model the motion of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe transient intermediates and transition states that are often difficult to capture experimentally. mdpi.com

Reactive MD simulations employing force fields like ReaxFF can model bond formation and cleavage, making them suitable for studying the chemical reactions of 3,4-dimethylbenzene-1-sulfonyl isocyanate. nih.gov For instance, simulations can be designed to understand its reactivity towards nucleophiles, such as alcohols or amines, which is fundamental to its application in synthesizing sulfonylureas and carbamates. By simulating a system containing the isocyanate and a reactant molecule, researchers can observe the reaction trajectory, identify key intermolecular interactions (like hydrogen bonding), and determine the energetic barriers associated with the reaction pathway. mdpi.com

These simulations can reveal how the solvent environment influences the reaction dynamics. By including explicit solvent molecules in the simulation box, one can study the role of solvent polarity and specific solvent-solute interactions in stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.net This is crucial for optimizing reaction conditions in synthetic chemistry.

Furthermore, MD simulations can be used to investigate the behavior of 3,4-dimethylbenzene-1-sulfonyl isocyanate in polymerization reactions. By simulating a collection of monomers, it is possible to observe the initial stages of polymerization, including chain initiation and propagation. This can provide valuable information on the resulting polymer's structure and properties.

Table 1: Illustrative Parameters for a Reactive MD Simulation of 3,4-Dimethylbenzene-1-sulfonyl Isocyanate with an Amine

| Parameter | Value/Description | Purpose |

| System Composition | 1 molecule of 3,4-dimethylbenzene-1-sulfonyl isocyanate, 1 molecule of propylamine, 500 molecules of acetonitrile (B52724) (solvent) | To model the nucleophilic addition reaction in a polar aprotic solvent. |

| Force Field | ReaxFF | To allow for the modeling of chemical bond formation and breaking. |

| Ensemble | NVT (Canonical) | To maintain constant Number of particles, Volume, and Temperature, simulating typical laboratory conditions. |

| Temperature | 298 K | To simulate the reaction at room temperature. |

| Simulation Time | 1 nanosecond | To provide sufficient time for the reaction to occur and to observe the dynamics. |

| Time Step | 0.25 femtoseconds | To accurately capture the high-frequency bond vibrations. |

Applications of Density Functional Theory (DFT) in Understanding Structure-Reactivity Relationships

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to understand the relationship between a molecule's structure and its reactivity. For 3,4-dimethylbenzene-1-sulfonyl isocyanate, DFT calculations can provide deep insights into its electrophilic nature and predict its behavior in chemical reactions. researchgate.net

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO indicates the ability of a molecule to accept an electron. For an electrophile like a sulfonyl isocyanate, the LUMO is typically localized on the highly reactive isocyanate (-N=C=O) group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. eurjchem.com

DFT calculations can also be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3,4-dimethylbenzene-1-sulfonyl isocyanate, the MEP map would show a significant positive potential around the carbon atom of the isocyanate group, confirming it as the primary site for nucleophilic attack. mdpi.com

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. ijcce.ac.ir These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A high electrophilicity index for 3,4-dimethylbenzene-1-sulfonyl isocyanate would quantitatively confirm its strong electrophilic character, which is consistent with the known reactivity of sulfonyl isocyanates. researchgate.netresearchgate.net These descriptors are invaluable for comparing the reactivity of different sulfonyl isocyanate derivatives. researchgate.net

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for 3,4-Dimethylbenzene-1-sulfonyl Isocyanate (at B3LYP/6-311G(d,p) level)

| Descriptor | Definition | Hypothetical Value | Interpretation |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.8 eV | Indicates the electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV | Indicates the electron-accepting ability. A lower value suggests stronger electrophilicity. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 6.3 eV | A measure of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.15 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.65 eV | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 3.43 eV | A quantitative measure of the molecule's electrophilic nature. A higher value indicates a stronger electrophile. |

Computational Design of Novel Derivatives and Synthetic Strategies

Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties, moving beyond traditional trial-and-error approaches. rsc.org For 3,4-dimethylbenzene-1-sulfonyl isocyanate, computational methods can be used to design derivatives with tailored reactivity, selectivity, or stability. This process, often termed in silico design, involves systematically modifying the parent structure and evaluating the properties of the resulting virtual compounds using methods like DFT. nih.gov

For example, to enhance the electrophilicity of the isocyanate group, electron-withdrawing substituents could be computationally introduced onto the benzene (B151609) ring. DFT calculations on these virtual derivatives would predict changes in their LUMO energy and global electrophilicity index. nih.gov Conversely, introducing electron-donating groups could decrease reactivity if desired. This allows for the rapid screening of numerous potential candidates to identify those with the most promising properties before committing to laboratory synthesis.

Beyond modifying reactivity, computational design can be used to develop derivatives for specific applications. For instance, if the goal is to create a new polymer precursor, simulations could help design a derivative with two reactive sites (e.g., a di-isocyanate) and predict its polymerization behavior.

Computational tools are also instrumental in planning and optimizing synthetic strategies. researchgate.net Quantum mechanical calculations can be used to model entire reaction pathways for the synthesis of 3,4-dimethylbenzene-1-sulfonyl isocyanate and its derivatives. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed. nih.gov This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most favorable synthetic route. For instance, different methods for generating the sulfonyl isocyanate, such as the reaction of the corresponding sulfonamide with phosgene (B1210022) or other reagents, can be computationally compared to identify the most efficient and energetically favorable pathway. rsc.org This predictive capability can save significant time and resources in the laboratory.

Q & A

Q. What are the standard synthetic routes for 3,4-dimethylbenzene-1-sulfonyl isocyanate, and how is purity validated?

Synthesis typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with a cyanate source under anhydrous conditions in solvents like dichloromethane or chloroform. Purification is achieved via recrystallization or column chromatography. Characterization employs NMR (¹H/¹³C) for structural confirmation, IR spectroscopy for functional group analysis (e.g., NCO stretch at ~2250 cm⁻¹), and HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to assess purity .

Q. What analytical methods are recommended for assessing purity and stability?

High-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with glacial acetic acid) is standard. Stability studies involve accelerated degradation tests under varying pH, temperature, and humidity, monitored via stability-indicating assays .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a sulfonylating agent to introduce sulfonamide groups into drug candidates. For example, it modifies amines or hydroxyl groups in bioactive molecules, enhancing pharmacokinetic properties or target binding. Applications include synthesizing chiral intermediates for protease inhibitors or receptor modulators .

Q. What precautions are critical during handling and storage?

Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the isocyanate group. Use anhydrous solvents and moisture-free reaction conditions. Safety protocols include fume hoods and PPE due to potential respiratory sensitization.

Advanced Research Questions

Q. How can contradictions in reported reactivity data be resolved?

Discrepancies (e.g., divergent reaction rates or byproduct profiles) require cross-validation using multiple techniques:

Q. What mechanistic insights exist for sulfonylation reactions involving this compound?

Mechanistic studies use isotopic labeling (e.g., ¹⁵N or ¹³C) to track intermediates. Computational models map reaction pathways, revealing nucleophilic attack at the isocyanate carbon or sulfonyl oxygen. Merging mechanisms with light hydrocarbon combustion frameworks (e.g., Glarborg’s reaction base) can identify parallels in radical-initiated degradation .

Q. How can thermal decomposition pathways be characterized?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition onset temperatures. Pyrolysis studies in closed reactors, coupled with GC-MS, identify volatile byproducts. Auto-ignition risk is evaluated using ASTM E659-78 protocols, similar to methyl isocyanate combustion .

Q. What computational strategies model its reactivity in solution?

- Density Functional Theory (DFT): Calculates electronic structures to predict regioselectivity in nucleophilic additions.

- Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics (e.g., polarity of dichloromethane vs. THF).

Validate models against experimental kinetic data (e.g., Arrhenius parameters from isothermal reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.